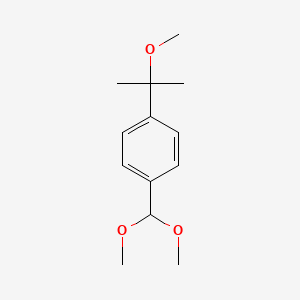
2-(1-oxo-3H-2-benzofuran-5-yl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-oxo-3H-2-benzofuran-5-yl)propanal is an organic compound belonging to the benzofuran family Benzofurans are notable for their diverse biological activities and are widely studied in pharmaceutical research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-oxo-3H-2-benzofuran-5-yl)propanal typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Claisen–Schmidt condensation reaction, which involves the reaction of an aromatic aldehyde with a ketone in the presence of a base . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methodologies but with enhanced reaction conditions to ensure scalability and cost-effectiveness. The use of catalysts and optimized reaction parameters are crucial in industrial settings to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-oxo-3H-2-benzofuran-5-yl)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The benzofuran ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
Aplicaciones Científicas De Investigación
2-(1-oxo-3H-2-benzofuran-5-yl)propanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(1-oxo-3H-2-benzofuran-5-yl)propanal involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with biological macromolecules, influencing various biochemical processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Oxo-1,3-dihydro-2-benzofuran-5-yl)acetaldehyde
- N-(1-Oxo-1,3-dihydro-2-benzofuran-5-yl)-2-thiophenesulfonamide
- 5-(3-(2,3-Dihydro-1-oxo-1H-inden-4-yl)-1,2,4-oxadiazol-5-yl)-2-(1-methylethoxy)benzonitrile
Uniqueness
2-(1-oxo-3H-2-benzofuran-5-yl)propanal is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H10O3 |
|---|---|
Peso molecular |
190.19 g/mol |
Nombre IUPAC |
2-(1-oxo-3H-2-benzofuran-5-yl)propanal |
InChI |
InChI=1S/C11H10O3/c1-7(5-12)8-2-3-10-9(4-8)6-14-11(10)13/h2-5,7H,6H2,1H3 |
Clave InChI |
CHMRTVBRSYYEEX-UHFFFAOYSA-N |
SMILES canónico |
CC(C=O)C1=CC2=C(C=C1)C(=O)OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-nitro-N-[(3,4,5-trimethoxyphenyl)methyl]aniline](/img/structure/B8563993.png)
![[5-(3,4-Dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B8564001.png)



![1,8-Dihydroxybicyclo[7.3.1]trideca-4,9-diene-2,6-diyn-13-one](/img/structure/B8564022.png)
![4-N-[(2-bromophenyl)methyl]pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8564025.png)

